Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate
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Overview
Description
Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is a derivative of nicotinic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . It is primarily used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate typically involves the reaction of nicotinic acid with 3-aminopyrrolidine in the presence of a suitable esterification agent . The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used for muscle and joint pain relief.
Nicotinic acid: A form of vitamin B3 with various biological functions.
3-aminopyrrolidine: A building block for the synthesis of various organic compounds.
Uniqueness
Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate is unique due to its specific structure, which combines the nicotinic acid moiety with a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 2-(3-aminopyrrolidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-3-2-5-13-10(9)14-6-4-8(12)7-14/h2-3,5,8H,4,6-7,12H2,1H3 |
InChI Key |
JAWWXSMPNQAGFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCC(C2)N |
Origin of Product |
United States |
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